

p-Nitrophenyl Myristate for Enzyme Activity Assays: An In-depth Technical Guide

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Compound of Interest

Compound Name: *p*-Nitrophenyl myristate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of **p-Nitrophenyl myristate** (pNPM) as a chromogenic substrate for the determination of enzyme activity, with a primary focus on lipases and esterases. It details the underlying principles, experimental protocols, and data interpretation, tailored for professionals in research and drug development.

Core Principles of the pNPM-Based Enzyme Activity Assay

The enzymatic assay using **p-Nitrophenyl myristate** is a widely adopted method for measuring the activity of hydrolytic enzymes, particularly lipases and esterases. The principle of this assay is based on the enzymatic cleavage of the ester bond in pNPM. This hydrolysis reaction yields two products: myristic acid and p-nitrophenol (pNP).

While pNPM is a colorless substrate, the resulting p-nitrophenol product is chromogenic. Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which imparts a distinct yellow color to the solution. The intensity of this yellow color, which can be quantified by measuring its absorbance at a wavelength between 405 and 420 nm, is directly proportional to the amount of p-nitrophenol released. Consequently, the rate of increase in absorbance is a direct measure of the enzyme's activity.^[1] This method provides a simple, continuous, and sensitive means to determine enzyme kinetics.

The enzymatic reaction can be summarized as follows:

p-Nitrophenyl myristate (colorless) + H₂O $\xrightarrow{\text{(Lipase/Esterase)}}$ Myristic Acid + p-Nitrophenol (colorless at acidic/neutral pH)

p-Nitrophenol + OH⁻ (alkaline conditions) \rightarrow p-Nitrophenolate ion (yellow) + H₂O

Physicochemical Properties of p-Nitrophenyl Myristate

p-Nitrophenyl myristate, also known as tetradecanoic acid, 4-nitrophenyl ester, is a biochemical reagent with the following properties:

Property	Value
Molecular Formula	C ₂₀ H ₃₁ NO ₄
Molecular Weight	349.46 g/mol
CAS Number	14617-85-7
Appearance	Powder
Solubility	Soluble in organic solvents like chloroform and isopropanol.[2][3] Poorly soluble in aqueous solutions.
Storage Temperature	-20°C

Enzymes Assayed with p-Nitrophenyl Myristate

p-Nitrophenyl myristate serves as a substrate for a variety of hydrolase enzymes, primarily:

- **Lipases** (Triacylglycerol acylhydrolases, EC 3.1.1.3): These enzymes catalyze the hydrolysis of fats (triglycerides). pNPM is a suitable substrate for various lipases, including pancreatic lipase, bile salt-activated lipase, and neutral lipase.
- **Esterases** (Carboxylic ester hydrolases, EC 3.1.1.1): This is a broader class of enzymes that split esters into an acid and an alcohol. pNPM is effectively hydrolyzed by various esterases.

The choice of p-nitrophenyl ester substrate can be tailored to the specific enzyme of interest, with longer acyl chains like myristate being particularly useful for characterizing lipases.

Detailed Experimental Protocol

This section provides a detailed methodology for performing a typical enzyme activity assay using **p-Nitrophenyl myristate**. It is important to note that specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.

Reagent Preparation

- **Assay Buffer:** A common choice is a 50 mM Tris-HCl or phosphate buffer. The pH of the buffer should be optimized for the specific enzyme being assayed, but a pH range of 7.0 to 9.0 is often used for lipases.
- **Substrate Stock Solution:** Due to its poor aqueous solubility, a stock solution of pNPM should be prepared in an organic solvent. Isopropanol is a frequently used solvent. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of pNPM in isopropanol.
- **Substrate Emulsion:** For the assay, the pNPM stock solution is typically diluted in the assay buffer containing a detergent or emulsifying agent to improve its solubility and accessibility to the enzyme. Triton X-100 (e.g., 0.4% v/v) and gum arabic are commonly used for this purpose.^{[2][4]} The substrate solution should be freshly prepared.
- **Enzyme Solution:** The enzyme should be diluted in the assay buffer to a concentration that results in a linear rate of p-nitrophenol production over the desired time course.
- **Stopping Reagent (for endpoint assays):** A solution of sodium carbonate (e.g., 1 M) or sodium hydroxide (e.g., 0.1 M) can be used to stop the enzymatic reaction and ensure the complete conversion of p-nitrophenol to the colored p-nitrophenolate ion.

Assay Procedure (96-well plate format)

- **Prepare the Reaction Mixture:** In each well of a 96-well microplate, add the assay buffer.

- **Add Enzyme:** Add a specific volume of the diluted enzyme solution to each well. Include a blank control with buffer instead of the enzyme solution to account for any non-enzymatic hydrolysis of the substrate.
- **Pre-incubation:** Incubate the plate at the optimal temperature for the enzyme for 5 minutes to allow the temperature to equilibrate.
- **Initiate the Reaction:** Add the pNPM substrate emulsion to each well to start the reaction.
- **Monitor the Reaction:**
 - **Kinetic Assay:** Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
 - **Endpoint Assay:** After a specific incubation time, add the stopping reagent to each well to terminate the reaction. Then, measure the absorbance at 405-410 nm.
- **Data Analysis:**
 - Calculate the rate of p-nitrophenol production using a standard curve of known p-nitrophenol concentrations.
 - One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 μmol of p-nitrophenol per minute under the specified conditions.^[1]

Quantitative Data Presentation

The following tables summarize key quantitative data for enzymes assayed with p-nitrophenyl esters. It is important to note that these values can vary depending on the specific enzyme source and assay conditions.

Table 1: Michaelis-Menten Kinetic Parameters for Lipases and Esterases with p-Nitrophenyl Esters

Enzyme	Substrate	K _m (mM)	V _{max} (μmol/min/ mg)	Optimal pH	Optimal Temperature (°C)
Rhizomucor pusillus lipase	p-Nitrophenyl palmitate	0.2 ± 0.0	12.6 ± 0.5 (mmoles/min)	8.5	55
Acinetobacter sp. lipase	p-Nitrophenyl myristate	Data not available	Data not available	-	-
Kocuria flava Y4 lipase	p-Nitrophenyl acetate	4.625	125 (mol/min ⁻¹ mg ⁻¹)	8	35
Burkholderia cepacia lipase	p-Nitrophenyl butyrate	Data not available	Data not available	9.0	40
Sub1 Esterase (Streptomyces scabies)	p-Nitrophenyl butyrate	0.57 ± 0.04	2361 ± 84.5 (U/mg)	7.5	Room Temperature

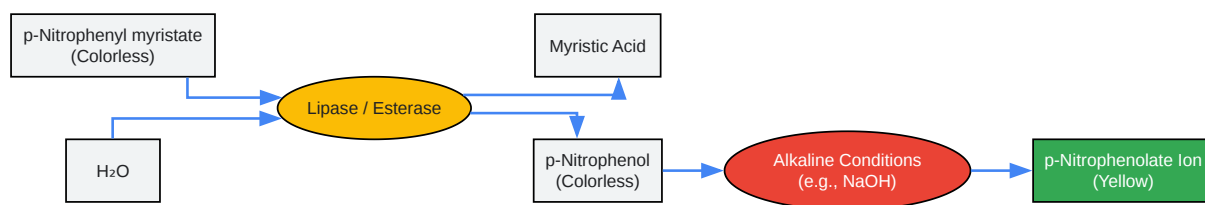
Note: Data for some entries were not available in the search results.

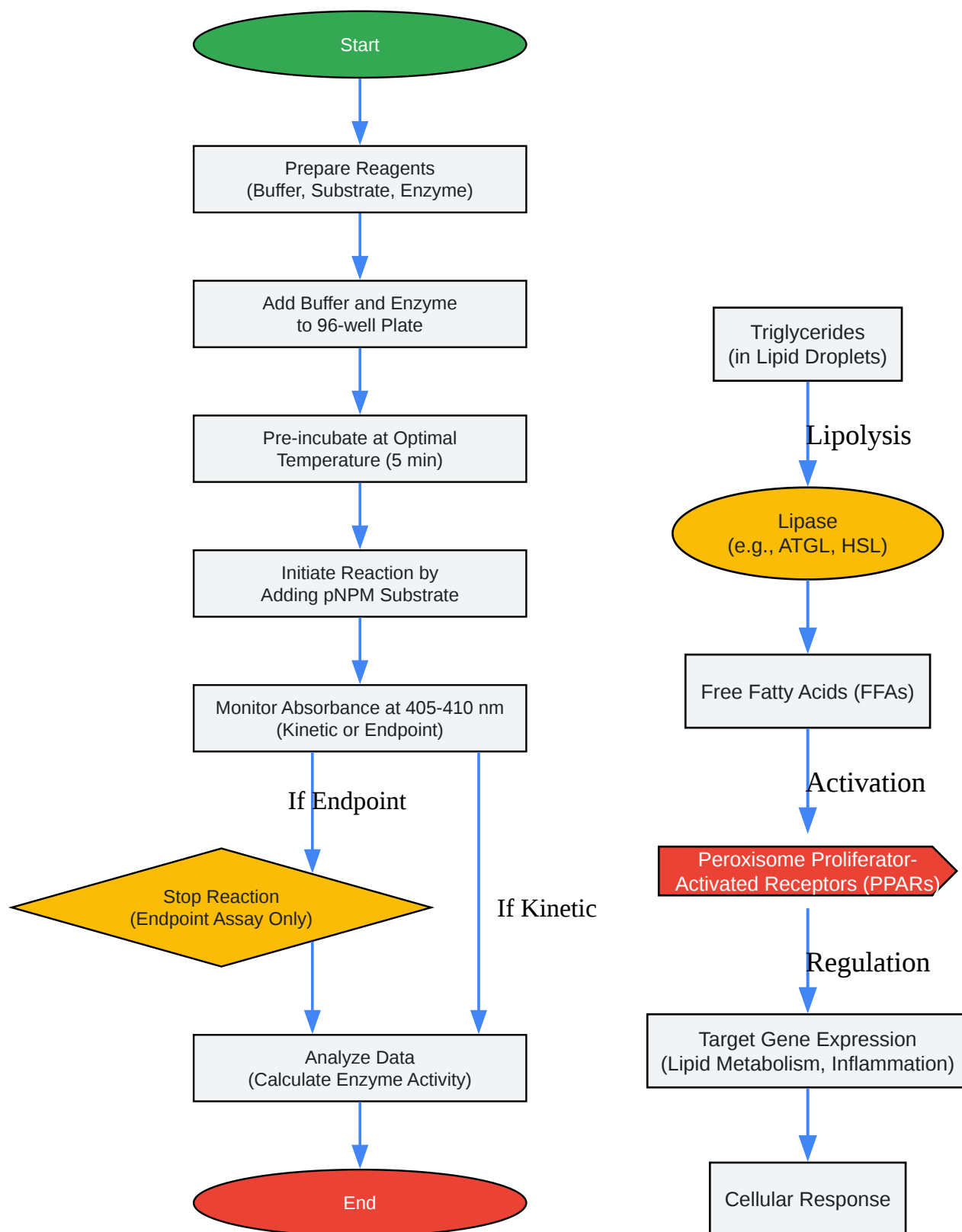
Table 2: IC₅₀ Values of Lipase Inhibitors using p-Nitrophenyl Ester Assays

Inhibitor	Enzyme	Substrate	IC ₅₀
Orlistat	Pancreatic lipase	p-Nitrophenyl myristate	Specific value not provided, but demonstrated inhibition[5]
Phthalic acid ester	Pancreatic lipase	Not specified	24.43 ± 0.096 μg/mL

Visualizations: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.



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